molecular formula C₃₉H₇₂O₅ B052925 1-Stearoyl-2-linoleoyl-sn-glycerol CAS No. 34487-26-8

1-Stearoyl-2-linoleoyl-sn-glycerol

Cat. No. B052925
CAS RN: 34487-26-8
M. Wt: 621 g/mol
InChI Key: AJMZUFBKADIAKC-SKTOPKGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-stearoyl-2-linoleoyl-sn-glycerol and similar diacylglycerol derivatives involves the conversion of isopropylidene-sn-glycerols into targeted diacylglycerols. One method includes converting R (−)-2,3- and S (+)-1,2- O -Isopropylidene-sn-glycerols into various diacylglycerols, demonstrating the flexibility of synthetic approaches to produce these compounds (Gaffney & Reese, 1997).

Molecular Structure Analysis

The molecular structure of 1-stearoyl-2-linoleoyl-sn-glycerol is characterized by the presence of a saturated fatty acid chain (stearoyl) and an unsaturated fatty acid chain (linoleoyl), which impact its physical and chemical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to analyze the molecular structure and polymorphism of such compounds, providing insights into their behavior in biological membranes and other contexts.

Chemical Reactions and Properties

1-Stearoyl-2-linoleoyl-sn-glycerol undergoes various chemical reactions, including enzymatic hydrolysis, which is crucial for its role in signaling pathways. The compound's chemical properties, such as its reactivity with specific enzymes, dictate its biological functions, including its involvement in the activation of protein kinase C (PKC) and its role as a fusogen.

Physical Properties Analysis

The physical properties of 1-stearoyl-2-linoleoyl-sn-glycerol, such as melting temperature and polymorphic behavior, are influenced by its acyl chain composition. Studies utilizing differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) have shed light on its crystallization and transformation kinetics, revealing multiple polymorphic forms that depend on cooling and heating rates (Bayés‐García et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-stearoyl-2-linoleoyl-sn-glycerol, including its reactivity and interactions with other molecules, are key to its biological functions. Its role as a signaling lipid in neural tissue, for example, is closely related to its ability to undergo specific enzymatic reactions that produce biologically active metabolites (Duclos et al., 2009).

Scientific Research Applications

  • Synthesis and Derivatives : Gaffney and Reese (1997) discussed the synthesis of various di-O-acyl glycerol derivatives, including 1-stearoyl-2-linoleoyl-sn-glycerol. This study provides insights into the chemical synthesis techniques for such compounds (Gaffney & Reese, 1997).

  • Thermotropic Properties : Coolbear, Berde, and Keough (1983) explored the thermotropic properties of 1-stearoyl-2-linoleoyl-sn-glycerol, analyzing its phase transition temperatures, which is crucial for understanding its behavior in various environments (Coolbear, Berde, & Keough, 1983).

  • Oxidative Stability : Zhou, Zhao, Bindler, and Marchioni (2014) compared the oxidative stability of 1-stearoyl-2-linoleoyl-sn-glycerol with other molecular species, providing insights into its stability under thermal treatment, which is significant for food processing and storage applications (Zhou, Zhao, Bindler, & Marchioni, 2014).

  • Crystallization and Transformation Kinetics : Bayés-García, Calvet, Cuevas-Diarte, and Ueno (2016) studied the polymorphic crystallization and transformation pathways of 1-stearoyl-2-linoleoyl-sn-glycerol, contributing to a better understanding of its behavior in various applications, particularly in food science (Bayés-García, Calvet, Cuevas-Diarte, & Ueno, 2016).

  • Substrate Suitability : Holub and Piekarski (1978) investigated the suitability of different molecular species of 1,2-diacyl-sn-glycerols, including 1-stearoyl-2-linoleoyl, as substrates for diacylglycerol kinase in rat brain microsomes. This research is relevant for understanding the biochemical pathways in which these compounds are involved (Holub & Piekarski, 1978).

  • Lipid Oxidation and Phase Transitions : Keough and Parsons (1990) studied the autoxidation of 1-stearoyl-2-linoleoyl-sn-glycerol and its impact on phase transition temperatures. This research is important for understanding how oxidation affects the physical properties of this compound (Keough & Parsons, 1990).

Safety and Hazards

1-Stearoyl-2-linoleoyl-sn-glycerol is a biochemical reagent used for scientific research or drug declaration . It is not intended for personal use . Synthetic products have potential research and development risk .

properties

IUPAC Name

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZUFBKADIAKC-SKTOPKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131538
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/18:2(9Z,12Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

34487-26-8
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34487-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-linoleoyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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